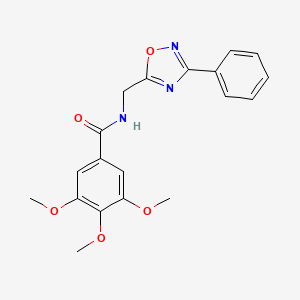
N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPSP is a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The 5-HT7 receptor has been implicated in various physiological processes, including regulation of mood, sleep, and circadian rhythms.
Mechanism of Action
N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide acts as a selective antagonist of the 5-HT7 receptor. The 5-HT7 receptor is a subtype of the serotonin receptor, which is involved in the regulation of various physiological processes. N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds to the 5-HT7 receptor and prevents the binding of serotonin, which is the natural ligand for this receptor. By blocking the activation of the 5-HT7 receptor, N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can modulate the physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is a brain region that is involved in the regulation of mood, attention, and working memory. N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to decrease the levels of serotonin in the hippocampus, which is a brain region that is involved in the regulation of mood and memory.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments. It is a selective antagonist of the 5-HT7 receptor, which allows for the specific modulation of this receptor without affecting other receptors. N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have good bioavailability and can cross the blood-brain barrier, which allows for its use in in vivo experiments. However, N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has some limitations for lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of the results. Additionally, N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has a short half-life, which may limit its use in long-term experiments.
Future Directions
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One potential direction is the further investigation of its potential use in the treatment of depression, anxiety, and sleep disorders. Another potential direction is the investigation of its effects on other physiological processes that are regulated by the 5-HT7 receptor, such as circadian rhythms. Additionally, the development of new compounds that are based on the structure of N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide may lead to the discovery of more potent and selective antagonists of the 5-HT7 receptor.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves multiple steps, including the synthesis of the intermediate compounds. The first step involves the synthesis of 4-bromoanisole, which is then reacted with 2-methyl-5-nitrophenol to yield the intermediate compound 2-methoxy-5-methyl-4-nitrophenol. The nitro group in this compound is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 4-(pyrrolidin-1-ylsulfonyl)phenol to yield the final product, N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been studied extensively for its potential applications in medical research. It has been shown to have a high affinity for the 5-HT7 receptor and acts as a selective antagonist. The 5-HT7 receptor has been implicated in various physiological processes, including regulation of mood, sleep, and circadian rhythms. Therefore, N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been studied for its potential use in the treatment of depression, anxiety, and sleep disorders.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-5-10-19(26-2)18(13-15)21-20(23)14-27-16-6-8-17(9-7-16)28(24,25)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEONPORQHESEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

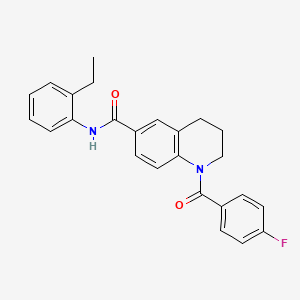

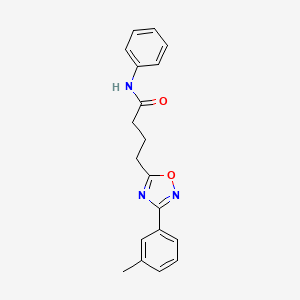



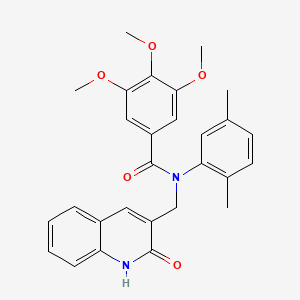
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689011.png)
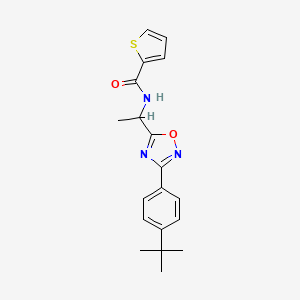
![N-(2,4-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7689026.png)


